molecular formula C12H19ClN2 B1487971 [(3-Chloropyridin-4-yl)methyl](hexyl)amine CAS No. 1499899-64-7

[(3-Chloropyridin-4-yl)methyl](hexyl)amine

Cat. No.: B1487971
CAS No.: 1499899-64-7
M. Wt: 226.74 g/mol
InChI Key: BNTHMTCCOFSPIE-UHFFFAOYSA-N
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Description

(3-Chloropyridin-4-yl)methylamine is a secondary amine featuring a pyridine ring substituted with a chlorine atom at the 3-position and a hexylamine group attached via a methylene bridge at the 4-position. Its molecular formula is C₁₂H₁₈ClN₂, with a molecular weight of 228.74 g/mol.

Properties

IUPAC Name

N-[(3-chloropyridin-4-yl)methyl]hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-2-3-4-5-7-14-9-11-6-8-15-10-12(11)13/h6,8,10,14H,2-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTHMTCCOFSPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 3-Chloropyridine

One common route starts with 3-chloropyridine, which undergoes selective functionalization at the 4-position to introduce a methylamine substituent. The key steps include:

  • Formation of 3-chloropyridin-4-ylmethanol or 3-chloropyridin-4-ylmethyl halide intermediates.
  • Subsequent nucleophilic substitution with hexylamine to yield (3-chloropyridin-4-yl)methylamine.

This method leverages the electrophilicity of the 4-position methyl halide intermediate for amine substitution.

Reductive Amination Approach

Another approach involves reductive amination of 3-chloropyridin-4-carboxaldehyde with hexylamine:

  • 3-Chloropyridin-4-carboxaldehyde is reacted with hexylamine to form an imine intermediate.
  • The imine is then reduced under catalytic hydrogenation or with reducing agents (e.g., sodium borohydride) to give the target amine.

This method provides good control over the substitution and avoids harsh halogenation steps.

Chlorination and Amination Sequence (Related Pyridine Derivatives)

From related literature on chlorinated pyridine amines, a sequence involving:

  • Preparation of 3-amino-4-methylpyridine derivatives.
  • Chlorination at the 3-position using chlorine gas under acidic conditions.
  • Introduction of alkyl amine groups by nucleophilic substitution or reductive amination.

Such protocols have been optimized for high yields and purity, employing controlled temperature and pH conditions to avoid by-products like 2,6-dichloropyridine (see patent EP0543000B1).

Detailed Example Protocol (Inferred and Adapted)

Step Reagents & Conditions Description Yield & Notes
1 3-Chloropyridin-4-carboxaldehyde + hexylamine Stir at room temperature to form imine intermediate Formation monitored by TLC
2 Imine + NaBH4 or catalytic hydrogenation (Pd/C, H2) Reduction to (3-chloropyridin-4-yl)methylamine High yield, mild conditions
3 Purification by extraction and crystallization Organic solvent extraction, drying, recrystallization Purity >95%

Analytical and Process Considerations

  • Temperature control is critical during chlorination and amination steps to prevent side reactions.
  • pH adjustments (acidic to neutral or basic) are used to control chlorination and amine substitution reactions.
  • Use of inert atmosphere (N2) is recommended during sensitive steps to avoid oxidation.
  • Solvent choice (e.g., methanol, ethanol, dichloromethane) affects reaction rate and product isolation.
  • Catalysts like Pd/C facilitate reductive amination with good selectivity.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Nucleophilic substitution on 3-chloropyridin-4-ylmethyl halide 3-Chloropyridine Hexylamine, halogenating agent Mild heating, solvent Direct, straightforward Requires halide intermediate preparation
Reductive amination of 3-chloropyridin-4-carboxaldehyde 3-Chloropyridin-4-carboxaldehyde Hexylamine, NaBH4 or H2/Pd Room temp to mild heat High selectivity, fewer steps Requires aldehyde precursor
Chlorination and amination sequence (from 3-amino-4-methylpyridine) 3-Amino-4-methylpyridine Cl2 gas, hexylamine Controlled temp, acidic pH High yield, scalable Chlorine handling safety concerns

Research Findings and Optimization

  • The patent literature emphasizes environmentally safer and cost-effective processes avoiding nitration and minimizing by-products like dichloropyridines.
  • Chlorination under acidic conditions with controlled chlorine gas flow yields selective 3-chlorination without over-chlorination.
  • Reductive amination provides a versatile route adaptable to various alkyl amines, including hexylamine, with high purity products.
  • Solvent systems and reaction times are optimized to maximize yield and minimize impurities.

This detailed overview of preparation methods for (3-Chloropyridin-4-yl)methylamine integrates diverse synthetic strategies, highlighting key reagents, conditions, and process considerations based on authoritative sources and related chemical literature. The methods balance efficiency, selectivity, and safety, enabling scalable synthesis of this biologically relevant compound.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-yl)methylamine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropyridine ring can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides or other oxidized derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

(3-Chloropyridin-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine ring can interact with active sites of enzymes, potentially inhibiting their activity. The hexylamine group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Structural Analogs with Varied Alkyl Chains

(a) (3-Chloropyridin-4-yl)methylamine
  • Substituent : Methyl group.
  • Molecular Weight : 156.62 g/mol.
  • Key Differences :
    • Lipophilicity : The methyl group reduces logP (predicted ~1.2) compared to the hexyl analog (logP ~3.5), enhancing aqueous solubility but limiting membrane permeability.
    • Synthetic Accessibility : Shorter chains simplify synthesis but may reduce metabolic stability .
(b) (3-Chloropyridin-4-yl)methylamine
  • Substituent : Octyl group.
  • Steric Effects: Bulkier substituents may hinder binding to target receptors compared to hexyl .

Analogs with Polar Substituents

(a) (3-Chloropyridin-4-yl)methylamine
  • Substituent : 2-Methoxyethyl group.
  • Molecular Weight : 200.67 g/mol.
  • Key Differences :
    • Polarity : The ether oxygen introduces hydrogen-bonding capacity, lowering logP (~1.8) and improving solubility.
    • Metabolic Stability : Ether linkages may resist oxidative metabolism better than pure alkyl chains .
(b) 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • Core Structure: Naphthoquinone instead of pyridine.
  • Key Differences: Electrophilicity: The quinone moiety enhances redox activity, unlike the pyridine’s aromatic stability. Biological Activity: Demonstrated antimicrobial properties in analogs, suggesting divergent applications compared to pyridine-based amines .

Biological Activity

(3-Chloropyridin-4-yl)methylamine is an organic compound that combines a chlorinated pyridine ring with a hexylamine moiety. This structural combination is expected to impart unique biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has garnered interest for its potential applications in drug development, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular structure of (3-Chloropyridin-4-yl)methylamine can be represented as follows:

C13H18ClN\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}

This compound features a chloropyridine ring that can interact with various biological targets, and the hexylamine group enhances its lipophilicity, facilitating cellular penetration.

The biological activity of (3-Chloropyridin-4-yl)methylamine primarily arises from its ability to interact with specific enzymes and receptors. The chloropyridine moiety can inhibit enzyme activity by binding to active sites, while the hexylamine group increases the compound's bioavailability. This dual action could lead to significant therapeutic effects.

Biological Activity Overview

Research indicates that (3-Chloropyridin-4-yl)methylamine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : The compound has been explored for its anticancer properties, particularly against specific cancer cell lines. It may induce apoptosis or inhibit proliferation in malignant cells through its interaction with cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of chloropyridine derivatives similar to (3-Chloropyridin-4-yl)methylamine:

  • Study on Antimicrobial Efficacy : A study evaluated a series of chlorinated compounds, revealing that those with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The results indicated a correlation between lipophilicity and antibacterial potency.
  • Cancer Cell Line Studies : Research focused on the cytotoxic effects of pyridine derivatives on cancer cell lines demonstrated that certain compounds could reduce cell viability significantly, suggesting potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of (3-Chloropyridin-4-yl)methylamine, a comparison with other related compounds is useful:

Compound NameStructure TypeKey Activity
3-ChloropyridineSimple chloropyridineModerate antimicrobial activity
4-ChloropyridineIsomeric chloropyridineVaries in receptor binding
HexylaminePrimary amineBasic amine properties
(3-Chloropyridin-4-yl)methylamineHybrid structureEnhanced bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloropyridin-4-yl)methylamine, and how can reaction conditions be controlled to maximize yield?

  • Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include coupling 3-chloro-4-pyridinemethanol derivatives with hexylamine under basic conditions (e.g., NaOH) in solvents like toluene or dichloromethane at 60–110°C . Temperature control and reagent stoichiometry are critical to avoid side reactions (e.g., over-alkylation). Purification via HPLC or column chromatography is recommended, with LCMS (m/z 245 [M+H]+) and NMR used to verify purity .

Q. Which analytical techniques are critical for characterizing (3-Chloropyridin-4-yl)methylamine, and how should data interpretation be prioritized?

  • Answer : Use 1^1H/13^13C NMR to confirm structural integrity, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and hexyl chain methylene signals (δ 1.2–1.6 ppm). LCMS (e.g., m/z 245) provides molecular weight validation, while HPLC retention time (e.g., 0.75 minutes under SQD-FA05 conditions) ensures purity . Cross-validate data to resolve ambiguities, such as distinguishing regioisomers via NOESY or 2D NMR .

Q. What solvent systems and purification methods are most effective for isolating (3-Chloropyridin-4-yl)methylamine?

  • Answer : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity. Post-synthesis, use silica gel chromatography with ethyl acetate/hexane gradients (20–40%) for purification. For scale-up, continuous flow reactors improve yield and reduce byproducts . Purity >95% is achievable with preparative HPLC (C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., hexyl chain length, pyridine substitution) influence the compound’s reactivity and biological interactions?

  • Answer : The hexyl chain’s hydrophobicity affects membrane permeability, as shown in analogs like Hexyl[1-(pyridin-3-yl)ethyl]amine. Replacing chlorine with electron-withdrawing groups (e.g., CF3_3) alters electronic density, impacting binding to targets like kinases or GPCRs. SAR studies using SPR or enzyme kinetics reveal that 3-chloro substitution on pyridine enhances selectivity over off-target receptors .

Q. What mechanistic insights explain discrepancies in LCMS and NMR data during synthesis optimization?

  • Answer : Contradictions may arise from residual solvents (e.g., DCM) masking NMR signals or ion suppression in LCMS. Use deuterated solvents for NMR and high-resolution MS (HRMS) to confirm molecular ions. For example, LCMS m/z 245 [M+H]+ should align with HRMS calculated mass (244.12 g/mol). If unresolved, employ tandem MS/MS to identify fragmentation patterns .

Q. How can computational modeling guide the design of (3-Chloropyridin-4-yl)methylamine derivatives for targeted biological activity?

  • Answer : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock, Schrödinger) identifies binding poses with enzymes like cytochrome P450 or bacterial targets. For instance, pyridine’s nitrogen forms hydrogen bonds with catalytic residues, while the hexyl chain occupies hydrophobic pockets . Validate predictions with mutagenesis or X-ray crystallography.

Q. What strategies mitigate side reactions (e.g., dimerization) during large-scale synthesis?

  • Answer : Use slow addition of hexylamine to avoid exothermic side reactions. Catalytic Pd/C or Ni-mediated coupling reduces byproducts in reductive amination. Monitor reaction progress via in-situ IR (C=O stretch at 1650 cm1^{-1} for intermediates). For industrial-scale production, microreactors enhance heat dissipation and mixing efficiency .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction condition screening (e.g., DoE) to balance yield and purity .
  • Data Validation : Combine orthogonal techniques (NMR, LCMS, HRMS) to confirm structural assignments .
  • Biological Studies : Use SPR or ITC for binding affinity measurements, supplemented with cell-based assays (e.g., IC50_{50} determination) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Chloropyridin-4-yl)methyl](hexyl)amine
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[(3-Chloropyridin-4-yl)methyl](hexyl)amine

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